N-(3-chloro-4-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chloro-4-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzofuran ring, a chloro-methylphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chloro-4-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide” typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Chloro-Methylphenyl Group: This step involves the chlorination of a methylphenyl derivative, followed by its attachment to the benzofuran ring through a coupling reaction.
Formation of the Acetamide Moiety:
Industrial Production Methods
In an industrial setting, the production of “this compound” would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the methyl group.
Reduction: Reduction reactions could target the acetamide moiety or the chloro group.
Substitution: The chloro group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, “N-(3-chloro-4-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide” could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound might be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and antimicrobial activities.
Industry
In the industrial sector, “this compound” could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of “N-(3-chloro-4-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzofuran ring and acetamide moiety could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
- N-(3-chloro-4-methylphenyl)-2-(5-ethyl-1-benzothiophene-3-yl)acetamide
Uniqueness
“N-(3-chloro-4-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide” is unique due to the specific combination of functional groups and the presence of the benzofuran ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H18ClNO2 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H18ClNO2/c1-3-13-5-7-18-16(8-13)14(11-23-18)9-19(22)21-15-6-4-12(2)17(20)10-15/h4-8,10-11H,3,9H2,1-2H3,(H,21,22) |
InChI Key |
NHKUBSQQYVTBLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.